Methyl 4-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The phenylmethanesulfonyl group can be introduced through sulfonylation reactions using reagents like phenylmethanesulfonyl chloride. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
METHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The phenylmethanesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE: shares similarities with other piperidine derivatives such as:
Uniqueness
What sets METHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylmethanesulfonyl group, in particular, enhances its potential for specific interactions in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 4-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)18-7-9-19(10-8-18)22-20(24)17-11-13-23(14-12-17)29(26,27)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,22,24) |
InChI Key |
HIVXTPYMXRSQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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